4-(2-chlorophenyl)-5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one
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Overview
Description
4-(2-CHLOROPHENYL)-5-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-3-METHYL-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a methoxyindole moiety, and a dihydropyrrolopyrazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-CHLOROPHENYL)-5-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-3-METHYL-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the formation of the dihydropyrrolopyrazolone core through cyclization reactions. The chlorophenyl group is then introduced via electrophilic aromatic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the employment of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyindole moiety, leading to the formation of quinone-like structures.
Reduction: Reduction reactions can target the carbonyl group in the dihydropyrrolopyrazolone core, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(2-CHLOROPHENYL)-5-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-3-METHYL-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like 5-methoxyindole and 5-chloroindole share structural similarities with the methoxyindole moiety.
Pyrazolone Derivatives: Compounds such as antipyrine and aminopyrine share the pyrazolone core structure.
Uniqueness
What sets 4-(2-CHLOROPHENYL)-5-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-3-METHYL-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE apart is its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H21ClN4O2 |
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Molecular Weight |
420.9 g/mol |
IUPAC Name |
4-(2-chlorophenyl)-5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methyl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C23H21ClN4O2/c1-13-20-21(27-26-13)23(29)28(22(20)16-5-3-4-6-18(16)24)10-9-14-12-25-19-8-7-15(30-2)11-17(14)19/h3-8,11-12,22,25H,9-10H2,1-2H3,(H,26,27) |
InChI Key |
WNZSTDTWOKUYGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(N(C(=O)C2=NN1)CCC3=CNC4=C3C=C(C=C4)OC)C5=CC=CC=C5Cl |
Origin of Product |
United States |
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